![molecular formula C22H30O6 B14738575 Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate CAS No. 5453-24-7](/img/structure/B14738575.png)
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of benzene-1,2-dicarboxylic acid, where the ester groups are substituted with 3-(tetrahydrofuran-2-yl)propyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 3-(tetrahydrofuran-2-yl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran rings can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols.
科学的研究の応用
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The tetrahydrofuran rings can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways .
類似化合物との比較
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in structure but with different ester groups.
Bis(tetrahydrofurfuryl) ether: Contains tetrahydrofuran rings but lacks the benzene-1,2-dicarboxylate core
Uniqueness
Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate is unique due to the presence of both tetrahydrofuran rings and the benzene-1,2-dicarboxylate core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
5453-24-7 |
|---|---|
分子式 |
C22H30O6 |
分子量 |
390.5 g/mol |
IUPAC名 |
bis[3-(oxolan-2-yl)propyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O6/c23-21(27-15-5-9-17-7-3-13-25-17)19-11-1-2-12-20(19)22(24)28-16-6-10-18-8-4-14-26-18/h1-2,11-12,17-18H,3-10,13-16H2 |
InChIキー |
HMZMEQBUUZQNNN-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


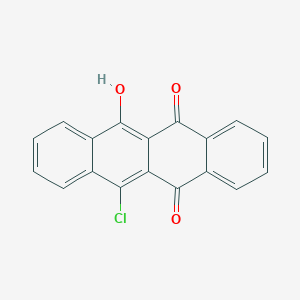

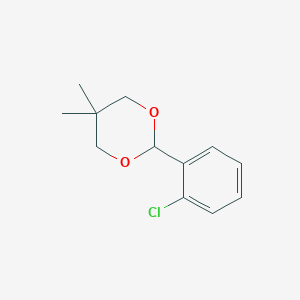
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
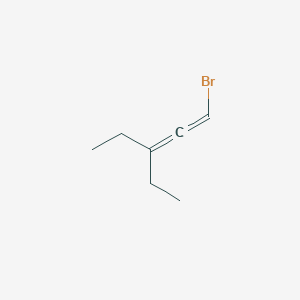
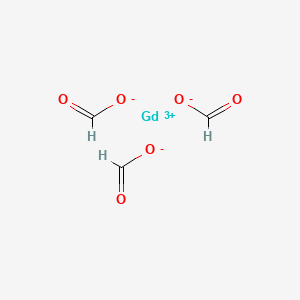


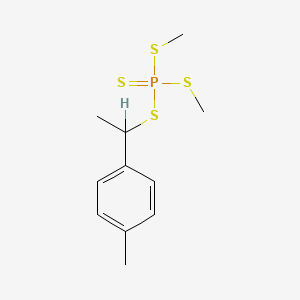
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
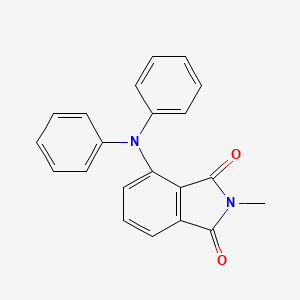
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)
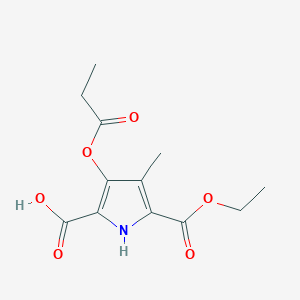
![Hexadecyltris[3-(trifluoromethyl)phenyl]silane](/img/structure/B14738579.png)
